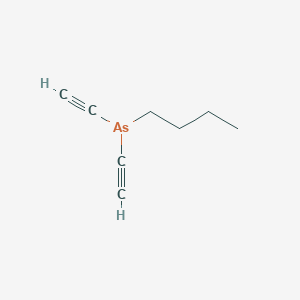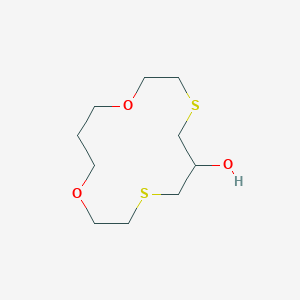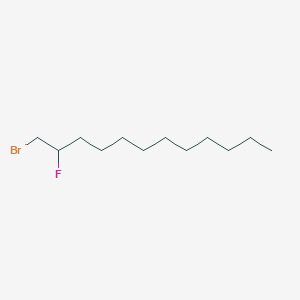
Dodecane, 1-bromo-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecane, 1-bromo-2-fluoro- is an organic compound with the molecular formula C12H24BrF. It is a derivative of dodecane, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom. This compound is part of the haloalkane family, which are known for their reactivity and use in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecane, 1-bromo-2-fluoro- typically involves the halogenation of dodecane. One common method is the free-radical halogenation, where dodecane is reacted with bromine and fluorine under UV light or heat to produce the desired compound. The reaction can be represented as:
C12H26+Br2+F2→C12H24BrF+2HBr+2HF
Industrial Production Methods
In an industrial setting, the production of Dodecane, 1-bromo-2-fluoro- may involve the use of more controlled and efficient methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dodecane, 1-bromo-2-fluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted dodecanes depending on the nucleophile used.
Elimination: Alkenes such as 1-dodecene or 2-dodecene are formed.
Oxidation: Products include dodecanoic acid or dodecanol.
Reduction: Products include dodecane or partially reduced intermediates.
Aplicaciones Científicas De Investigación
Dodecane, 1-bromo-2-fluoro- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Dodecane, 1-bromo-2-fluoro- involves its reactivity due to the presence of bromine and fluorine atoms. These halogens are highly electronegative, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Nucleophilic Substitution: The bromine or fluorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Elimination: The compound can lose hydrogen halides (HBr or HF) to form alkenes.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Comparación Con Compuestos Similares
Dodecane, 1-bromo-2-fluoro- can be compared with other similar compounds such as:
1-Bromododecane: Similar in structure but lacks the fluorine atom, making it less reactive in certain reactions.
1-Fluorododecane: Lacks the bromine atom, resulting in different reactivity and applications.
Dodecane: The parent hydrocarbon, which is less reactive due to the absence of halogen atoms.
The uniqueness of Dodecane, 1-bromo-2-fluoro- lies in its dual halogenation, which imparts distinct reactivity and versatility in chemical synthesis and applications.
Propiedades
Número CAS |
82470-23-3 |
|---|---|
Fórmula molecular |
C12H24BrF |
Peso molecular |
267.22 g/mol |
Nombre IUPAC |
1-bromo-2-fluorododecane |
InChI |
InChI=1S/C12H24BrF/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
Clave InChI |
UKSXJGFCKDKLDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
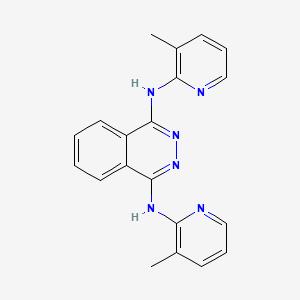
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
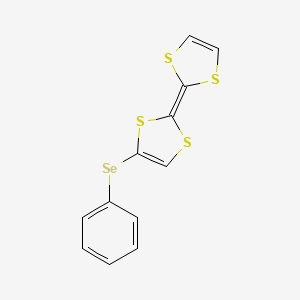
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
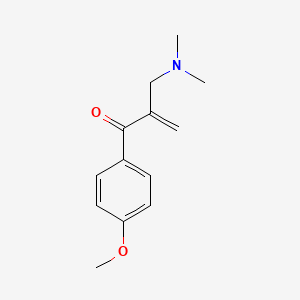
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)
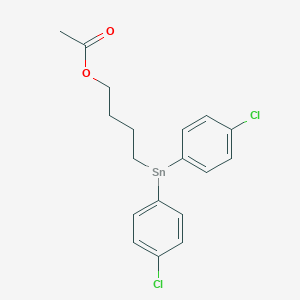
![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
